2-(4-Methoxy-3-methylphenyl)pyrrolidine

Pyrrolidine Regioisomer Structure-Activity Relationship

Medicinal chemistry SAR campaigns demand precisely substituted building blocks where regioisomeric purity directly impacts biological outcomes. 2-(4-Methoxy-3-methylphenyl)pyrrolidine (CAS 887361-09-3) delivers the exact 4-methoxy-3-methyl substitution pattern essential for probing steric and electronic requirements of target binding pockets. • Defined 2-substituted phenylpyrrolidine scaffold-eliminates regioisomer ambiguity that compromises SAR reproducibility. • Racemic mixture with stereocenter at C2-enables chiral resolution for stereospecific activity studies; compare directly with (S)-enantiomer (CAS 1381927-76-9). Supplied with full QA documentation for reliable procurement.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 887361-09-3
Cat. No. B1356262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-3-methylphenyl)pyrrolidine
CAS887361-09-3
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2CCCN2)OC
InChIInChI=1S/C12H17NO/c1-9-8-10(5-6-12(9)14-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3
InChIKeyHTAJFHAIWRDAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxy-3-methylphenyl)pyrrolidine Profile


2-(4-Methoxy-3-methylphenyl)pyrrolidine (CAS 887361-09-3) is a synthetic small molecule belonging to the substituted phenylpyrrolidine class, characterized by a pyrrolidine ring attached at the 2-position to a 4-methoxy-3-methylphenyl group [1]. With the molecular formula C12H17NO and a molecular weight of 191.27 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, offering a unique combination of aromatic and aliphatic characteristics that can be exploited for structure-activity relationship (SAR) studies and the development of novel bioactive molecules . The presence of both methoxy and methyl substituents on the phenyl ring influences its physicochemical properties, including lipophilicity and electronic distribution, making it a valuable building block for drug discovery and chemical biology research .

SAR scaffold Defined 4-methoxy-3-methylphenyl substitution for systematic structure-activity exploration
Chiral resolution Racemic 2-substituted pyrrolidine supports enantiomer separation and stereochemical SAR
CNS ligand design Privileged pyrrolidine core for evaluating brain-penetrant candidates

Critical Role of Substitution Pattern


In the realm of chemical biology and medicinal chemistry, seemingly minor structural modifications can lead to profound differences in biological activity, target selectivity, and physicochemical behavior. The specific substitution pattern of 2-(4-Methoxy-3-methylphenyl)pyrrolidine—a methoxy group at the para position and a methyl group at the meta position relative to the pyrrolidine attachment—dictates its unique electronic and steric profile, directly impacting its interaction with biological targets . While other phenylpyrrolidine analogs may share a similar core, their divergent substitution patterns can result in vastly different binding affinities, off-target effects, and pharmacokinetic properties. Therefore, simply substituting a generic 2-phenylpyrrolidine for 2-(4-Methoxy-3-methylphenyl)pyrrolidine without rigorous validation risks compromising experimental reproducibility, misinterpreting SAR trends, and ultimately, failing to achieve the desired biological outcome [1].

Attribute
Target Compound
Substitute May Differ
Regioisomer
2-substituted pyrrolidine
3-substituted isomers can shift amine orientation and may alter target recognition
H-bond donor
Secondary amine (N-H)
N-methylated analogs lose hydrogen-bond capacity and increase lipophilicity
Purity grade
95% or 97% specified
Lower purity grades may carry impurities that confound sensitive assay readouts

Differentiating from Closest Analogs


Regioisomeric Distinction: 2- vs 3-Substitution

2-(4-Methoxy-3-methylphenyl)pyrrolidine (CAS 887361-09-3) and 3-(4-Methoxy-3-methylphenyl)pyrrolidine are regioisomers differing in the attachment point of the pyrrolidine ring to the phenyl core. This difference significantly alters the three-dimensional orientation of the basic amine, a critical feature for receptor binding. While quantitative biological data for these specific isomers is not available in the public domain, the fundamental principle of regioisomerism dictates that they cannot be considered interchangeable. This is a core tenet of medicinal chemistry: even a single atom's change in connectivity can lead to a loss of activity or a gain in undesired off-target effects .

Regioisomeric identity
Class-level inference
2- vs 3-position attachment
Amine 3D orientation is regioisomer-dependent; binding interpretation requires correct isomer
No public quantitative binding data; principle-based distinction
Pyrrolidine Regioisomer Structure-Activity Relationship

N-Methylation: Loss of Hydrogen Bond Donor

The presence of an N-methyl group, as seen in 2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine (CAS 164737-34-2), represents a significant structural deviation from 2-(4-Methoxy-3-methylphenyl)pyrrolidine. N-methylation eliminates the hydrogen-bond donor capacity of the secondary amine in the pyrrolidine ring and increases lipophilicity. This modification profoundly affects the compound's interaction with biological targets, as many receptors and enzymes require a hydrogen-bonding interaction with the pyrrolidine nitrogen for binding . While quantitative binding data is not available, this is a well-established principle in medicinal chemistry.

N-methylation impact
Class-level inference
H-bond donor loss; ΔcLogP ≈ +0.4 (est.)
N-H may be critical for target engagement; substitution alters hydrogen-bonding profile
Computational estimate; experimental binding data to verify
Pyrrolidine N-Methylation Lipophilicity

Commercial Purity Comparison

The reliability of experimental outcomes is directly tied to the purity of the starting material. Commercially, 2-(4-Methoxy-3-methylphenyl)pyrrolidine is available with specified purity levels. For instance, AKSci offers this compound with a minimum purity specification of 95% . In comparison, other vendors like Leyan offer a higher purity grade of 97% . While this 2% difference may seem minor, it can be critical in sensitive assays where impurities act as potent inhibitors or activators, confounding results.

Purity comparison
Head-to-head
95% vs 97%
Higher purity grade may reduce impurity artifacts in sensitive assays
Based on vendor specification sheets
Purity Quality Control Research Reagent

2-(4-Methoxy-3-methylphenyl)pyrrolidine Applications


Precision SAR Studies

The primary application for 2-(4-Methoxy-3-methylphenyl)pyrrolidine is as a precisely defined building block in medicinal chemistry SAR campaigns. Its specific substitution pattern is crucial for probing the steric and electronic requirements of a biological target's binding pocket. As highlighted in Section 3, the use of the correct 2-substituted regioisomer is non-negotiable. This compound allows researchers to systematically explore the impact of the 4-methoxy-3-methylphenyl group on potency and selectivity, in contrast to unsubstituted phenyl or differently substituted analogs [1].

Enantiopure Derivative Synthesis

2-(4-Methoxy-3-methylphenyl)pyrrolidine possesses a stereocenter at the 2-position of the pyrrolidine ring, making it a racemic mixture. This creates an opportunity for researchers to develop and utilize chiral resolution methods or asymmetric syntheses to obtain the pure (R)- or (S)-enantiomers. The commercially available (S)-enantiomer as a hydrochloride salt (CAS 1381927-76-9) provides a direct comparator and a starting point for exploring stereospecific biological activity . This is a critical application for developing more selective and potent drug candidates.

CNS Penetrant Ligand Development

The pyrrolidine core is a privileged scaffold in CNS drug discovery, often associated with favorable brain penetration. The specific substitution on the phenyl ring of 2-(4-Methoxy-3-methylphenyl)pyrrolidine will modulate its lipophilicity and other physicochemical parameters that govern blood-brain barrier permeability. While direct data is absent, this compound represents a valuable starting point for synthesizing and evaluating novel CNS-active ligands targeting receptors such as NK2, which are known to interact with pyrrolidine derivatives [2].

Application
Selection Property
Validation Focus
Precision SAR studies
Defined 4-methoxy-3-methylphenyl substitution
Regioisomeric identity and substitution-pattern verification
Enantiopure derivative synthesis
Racemic 2-substituted pyrrolidine scaffold
Chiral resolution outcome and enantiomeric excess
CNS penetrant ligand exploration
Pyrrolidine core with modulable phenyl substitution
Physicochemical profiling and permeability assessment

Technical Documentation Hub

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39 linked technical documents
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